molecular formula C12H20IN3O B1417249 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231954-03-2

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1417249
CAS No.: 1231954-03-2
M. Wt: 349.21 g/mol
InChI Key: LCNMSOMKIWVICI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is a compound that features a piperidine ring substituted with a carbonyl group and an imidazolium ring

Preparation Methods

The synthesis of 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 3,5-dimethylpiperidine with a carbonyl chloride derivative, followed by the introduction of the imidazolium moiety. The reaction conditions often require the use of a base to facilitate the formation of the carbonyl-imidazolium linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:

Scientific Research Applications

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium and piperidine moieties. These interactions can affect various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide include other piperidine and imidazolium derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 3,5-dimethylpiperidine-1-carbonyl chloride is a related compound used in similar synthetic applications .

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N3O.HI/c1-10-6-11(2)8-15(7-10)12(16)14-5-4-13(3)9-14;/h4-5,9-11H,6-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNMSOMKIWVICI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)N2C=C[N+](=C2)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 2
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 5
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 6
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.